(4R)-Perillyl Phenyl Sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-prop-1-en-2-ylcyclohexen-1-yl)methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-13(2)15-10-8-14(9-11-15)12-18(17)16-6-4-3-5-7-16/h3-8,15H,1,9-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZTYBIZTWAYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CS(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationships Sar of 4r Perillyl Phenyl Sulfoxide Analogues
Influence of Stereochemistry on Biological Activity
Stereochemistry, the spatial arrangement of atoms within a molecule, plays a pivotal role in the biological activity of many compounds. nih.gov For (4R)-perillyl phenyl sulfoxide (B87167) analogues, the specific orientation of substituents is a key factor in their pharmacological effects.
Importance of the (4R) Configuration
The designation (4R) refers to the specific stereochemical configuration at the 4th carbon position of the perillyl ring. This particular arrangement is crucial for the biological efficacy of these compounds. Research has shown that the (4R) configuration is often associated with enhanced activity compared to other stereoisomers. This highlights the importance of a precise three-dimensional structure for optimal interaction with biological targets.
Role of the Perillyl Moiety
The perillyl group, a derivative of the monoterpene limonene (B3431351), forms the foundational scaffold of these compounds and is essential for their activity. nih.govnih.gov Modifications to this terpene skeleton or the functional groups attached to it can significantly alter the compound's biological profile.
Modifications to the Terpene Skeleton
Alterations to the core p-menthane (B155814) skeleton of the perillyl moiety have been a subject of investigation to understand their impact on activity. mdpi.com The p-menthane structure is a key feature of many monocyclic monoterpenes. hebmu.edu.cn Changes to this ring system, such as altering ring size or saturation, can lead to a decrease in activity, suggesting that the specific terpene framework is important for biological function.
The table below illustrates how modifications to the terpene skeleton of related p-menthane derivatives can influence their cytotoxic activity, as indicated by the Growth Inhibition (GI) percentage.
| Compound | Modification | Cytotoxicity (GI %) |
| (-)-Carvone | Ketone at C2 | 2.28%–12.28% |
| (+)-Carvone | Ketone at C2 (enantiomer) | 34.39%–48.07% |
| (-)-8-hydroxycarvotanacetone | Hydroxyl group at C8 | 61.59% to 94.01% |
| (+)-pulegone | Ketone at C3 | 10.25%–27.44% |
Data sourced from a study on structurally correlated p-menthane derivatives. mdpi.com
Impact of Functional Groups on Perillyl Ring
The type and position of functional groups on the perillyl ring are critical for the compound's biological activity. For example, the presence of a hydroxyl group, as seen in perillyl alcohol, is often associated with high cytotoxicity. mdpi.com In contrast, replacing this hydroxyl group with an acetate (B1210297) group can lead to a marked decrease in cytotoxicity. mdpi.com The introduction of an epoxide group, in addition to an aldehyde group, has been shown to increase cytotoxic effects. mdpi.com These findings underscore the sensitivity of the biological activity to even minor changes in the functional groups attached to the perillyl ring.
Role of the Phenyl Sulfoxide Moiety
The phenyl sulfoxide group is another key component that significantly influences the properties of (4R)-perillyl phenyl sulfoxide. The oxidation of sulfides to sulfoxides is a common chemical transformation. acs.org The sulfoxide group introduces polarity and can participate in hydrogen bonding, which may be crucial for the interaction with biological targets. The nature of the substituent on the phenyl ring can also modulate activity, with both electron-donating and electron-withdrawing groups potentially affecting the electronic properties of the entire molecule and its interaction with target sites. acs.org Furthermore, the use of dimethyl sulfoxide (DMSO) as a solvent has been noted to influence the outcome of reactions involving related terpenes, highlighting the importance of the sulfoxide functionality. researchgate.net
Substituent Effects on the Phenyl Ring
The phenyl group is a common feature in many functional organic molecules and serves as a valuable site for modification to control electronic and steric effects. rsc.org The introduction of substituents onto the aromatic ring can modulate the chemical properties and reactivity of the entire molecule.
Research on substituted-benzyl alkyl sulfides, which are structurally related to phenyl sulfoxides, has shown that the effect of substituents can be complex. In one study investigating the competitive reduction of a series of substituted-benzyl alkyl sulfides, the reaction was found to be relatively insensitive to the substituent on the aromatic ring, with a Hammett parameter (ρ) of -0.13. acs.org This suggests that in this specific reaction, electronic effects from the substituents have a minimal impact. acs.org
However, in a different context, the fragmentation rates of the same series of substituted-benzyl alkyl sulfides yielded a V-shaped Hammett plot. acs.org This type of plot indicates that both electron-donating and electron-withdrawing groups destabilized the transition state for fragmentation. acs.org Such findings imply that for certain mechanisms, the electronic nature of the phenyl ring substituent plays a significant role in reaction kinetics and stability. acs.org The development of bioactive molecules often includes late-stage functionalization, where direct modifications to aromatic C(sp²)–H bonds, such as amination, hydroxylation, or carboxylation, can dramatically alter properties like solubility and biological activity. nih.gov
Table 1: Effect of Phenyl Ring Substituents on Benzyl (B1604629) Alkyl Sulfide (B99878) Analogue Reactivity
| Substituent Type | Effect on Transition State for Fragmentation |
|---|---|
| Electron-Donating Groups | Destabilizing acs.org |
| Electron-Withdrawing Groups | Destabilizing acs.org |
This table summarizes findings from a study on substituted-benzyl alkyl sulfides, which serve as structural analogues for understanding potential substituent effects on this compound.
Chemical Modifications at the Sulfur Center
The sulfur atom in the sulfoxide group is a key functional feature that can be targeted for chemical modification. The oxidation state of sulfur can be altered, which in turn modifies the compound's physicochemical properties, such as polarity and hydrogen bonding capacity. For instance, sulfides can be oxidized to sulfoxides, and further to sulfones, often using reagents like hydrogen peroxide. nih.gov A mechanism for the oxidation of sulfides may involve a sulfonium (B1226848) species formed by nucleophilic attack of the sulfide on an oxidizing agent. acs.org
Conversely, sulfoxides can potentially be reduced back to their corresponding sulfides. The oxidation of sulfoxides themselves can proceed through a radical process, involving the homolytic bond cleavage of an iodine(III)-peroxy bond to generate reactive radical species. acs.org These transformations highlight the chemical versatility of the sulfur center. Synthetically, functionalized sulfinates can be produced from sulfones by treatment with reducing agents like sodium borohydride, offering a pathway to diverse sulfur-containing compounds. nih.gov While specific studies on modifying the sulfur center of this compound are not detailed, the general chemistry of sulfides and sulfoxides suggests that oxidation to a sulfone or reduction to a sulfide are feasible modifications that would significantly impact the molecule's steric and electronic profile.
Linker Chemistry in Conjugates
Impact of Aliphatic vs. Aromatic Linkers
The choice between an aliphatic and an aromatic linker can significantly influence the biological activity of a conjugate. In a study synthesizing novel monoterpene-derived hydroxamic acids, compounds containing a (-)-perillyl fragment were connected to a hydroxamic acid moiety through either aliphatic (hexa- or heptamethylene) or aromatic linkers. nih.gov
The results indicated that both linker types could produce highly active compounds. nih.gov Specifically, hydroxamic acids featuring a hexa- and heptamethylene aliphatic linker and the (-)-perillyl fragment exhibited excellent inhibitory activity against the enzyme HDAC6. nih.gov Similarly, compounds constructed with an aromatic linker derived from para-substituted cinnamic acids also showed high inhibitory ability. nih.gov Molecular docking studies revealed that conjugates with aromatic linkers could effectively interact with target peptides through mechanisms like π-π stacking. nih.gov In one instance, a hydroxamic acid with an aromatic linker and a (-)-perillyl cap group demonstrated a strong ability to inhibit β-amyloid aggregation. nih.gov This suggests that the rigidity and electronic properties of aromatic linkers can facilitate specific, high-affinity interactions with biological targets.
Length and Flexibility of Linkers
The length and flexibility of the linker are critical parameters that modulate the interaction of a conjugate with its target. In studies of perillyl-containing conjugates, linkers of varying lengths, such as hexa- and heptamethylene chains, were investigated. nih.gov
Significant interaction patterns were observed for compounds with flexible aliphatic linkers. nih.gov These flexible linkers allowed the conjugate to adopt conformations that established a significant number of hydrogen bonds with amino acid residues in the target protein. nih.gov For example, compounds with hexa- and heptamethylene linkers were found to interact with three key amino acids within the HDAC6 active site. nih.gov The flexibility allows the terminal functional groups to orient themselves optimally within a binding pocket. The synthesis of these conjugates involved creating aliphatic linkers from suberic (six-carbon chain) or azelaic (seven-carbon chain) acid, highlighting the direct control over linker length in the synthetic process. nih.gov
Table 2: Comparison of Linker Types in (-)-Perillyl Conjugates
| Linker Type | Chain Components | Key Interactions Observed |
|---|---|---|
| Aliphatic | Hexa- and Heptamethylene | Hydrogen bonding nih.gov |
This table is based on findings from studies on monoterpene-derived hydroxamic acids featuring a (-)-perillyl fragment. nih.gov
Computational and Theoretical Studies of 4r Perillyl Phenyl Sulfoxide
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. The primary goal of molecular docking is to forecast the binding mode and affinity of the ligand. A comprehensive search of scientific literature did not yield specific molecular docking studies conducted on (4R)-Perillyl Phenyl Sulfoxide (B87167).
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In molecular docking, this is often estimated using a scoring function, which calculates a value representing the free energy of binding (e.g., in kcal/mol). A lower score typically indicates a more favorable binding affinity.
A specific search for predicted binding affinities of (4R)-Perillyl Phenyl Sulfoxide to any biological targets did not yield published data. Therefore, a data table of its binding affinities cannot be provided.
This analysis involves the detailed examination of the non-covalent interactions between the ligand and the receptor's binding site. Key interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for explaining the specificity of the ligand for its target.
There are no specific published studies detailing the ligand-receptor interactions for this compound with any biological receptor.
Prediction of Binding Affinities to Biological Targets
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and dynamic behavior of a system, such as a ligand-receptor complex or a molecule in solution. This technique can be used to refine docking poses, calculate free energies of binding more accurately, and study the stability of ligand-receptor interactions. mdpi.com
A review of existing scientific literature found no specific molecular dynamics simulation studies focused on this compound.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), can provide highly accurate information about molecular geometry, energy levels, and chemical reactivity. nih.gov
No specific quantum chemical calculation studies for this compound have been identified in the published literature.
Electronic structure analysis involves studying the distribution of electrons within a molecule. This includes the identification of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to understanding a molecule's reactivity and its spectroscopic properties.
Specific electronic structure analyses, including HOMO-LUMO calculations, for this compound are not available in the current scientific literature.
Quantum chemical calculations can be used to predict a molecule's chemical reactivity. By analyzing the electronic structure and various reactivity descriptors (e.g., electrostatic potential maps, Fukui functions), researchers can identify the most likely sites for electrophilic or nucleophilic attack, predict reaction mechanisms, and estimate activation energies for chemical reactions. The oxidation of sulfoxides is a relevant reaction class that could be studied, often leading to the formation of sulfones. mdpi.com
A literature search did not yield any studies that specifically predict the chemical reactivity of this compound using computational methods.
Electronic Structure Analysis
Computational chemistry offers powerful tools to investigate the three-dimensional structure and spectroscopic properties of chiral molecules like this compound. These methods are crucial for understanding how the molecule's shape and electronic structure give rise to its specific optical properties.
Conformational Analysis and Chiroptical Properties
The chiroptical properties of a molecule, such as its specific rotation or its spectrum in Vibrational Optical Activity (VOA), are highly dependent on its three-dimensional structure. For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring and a rotatable phenyl sulfoxide group, multiple low-energy conformations can coexist in solution. A thorough conformational analysis is the first and most critical step in theoretically predicting its chiroptical properties.
The solution-phase conformations of this compound would be determined by the interplay of various steric and electronic interactions. The cyclohexene ring typically adopts a half-chair conformation. The orientation of the isopropenyl group and the phenyl sulfoxide group relative to the ring can lead to several possible conformers.
A standard computational approach to identify these conformers involves a systematic search of the potential energy surface. mdpi.com Methodologies like the Conformer-Rotamer Ensemble Sampling Tool (CREST) are often employed for such searches, which can also incorporate the effects of a solvent using implicit solvation models. mdpi.comnih.gov Following a broad search, the geometries of the identified low-energy conformers would be optimized using higher levels of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP-D3BJ/def2-TZVPD). nih.govmdpi.comresearchgate.net The relative energies of these conformers are then used to calculate their expected Boltzmann population at a given temperature.
The stability of each conformer is influenced by factors such as:
Steric Hindrance : Minimizing clashes between the bulky phenylsulfinyl group and the cyclohexene ring.
Intramolecular Hydrogen Bonding : Although not a primary factor in this aprotic molecule, weak C-H···O interactions could play a minor role.
Solvent Effects : The polarity of the solvent can influence the conformational equilibrium by stabilizing more polar conformers. mdpi.comresearchgate.net
Without specific experimental or computational data, a definitive description of the dominant conformers of this compound in solution remains speculative.
Vibrational Optical Activity (VOA) Spectroscopy
Vibrational Optical Activity (VOA) refers to spectroscopic techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized infrared radiation. The two main forms of VOA are Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). These techniques are exceptionally sensitive to the stereochemistry and conformation of chiral molecules in solution. mdpi.comresearchgate.net
For this compound, a VOA spectrum would provide a rich fingerprint of its three-dimensional structure. The theoretical prediction of VOA spectra is a key component in the determination of absolute configuration and conformational analysis. nih.govresearchgate.net The process involves:
Calculating the vibrational frequencies and VCD/ROA intensities for each significant low-energy conformer identified in the conformational analysis. researchgate.net
Generating a Boltzmann-averaged spectrum based on the calculated relative free energies of the conformers. nih.gov
Comparing the final theoretical spectrum with an experimental VOA spectrum.
A good match between the experimental and theoretical spectra would validate the calculated conformational distribution and confirm the absolute configuration of the molecule. mdpi.comresearchgate.net The sulfoxide group (S=O stretch) and vibrations associated with the chiral centers would likely produce prominent signals in the VOA spectrum, making them valuable for stereochemical assignment.
Future Directions in Research on 4r Perillyl Phenyl Sulfoxide
Exploration of Novel Synthetic Pathways
The development of new and efficient synthetic routes is crucial for the advancement of research on (4R)-Perillyl Phenyl Sulfoxide (B87167) and its analogues. Current research is focused on creating more sustainable and regioselective methods.
One promising approach involves the use of ecocatalysts, which are derived from natural and biosourced materials. researchgate.net For instance, a new generation of ecocatalysts from Mn-rich water lettuce has been developed through green processes and has shown efficacy in the synthesis of related oxyterpenes like perillyl alcohol. researchgate.net These catalysts offer a greener alternative to traditional chemical catalysts. researchgate.net The regioselective synthesis of perillyl alcohol, a precursor, has been achieved through the opening of β-pinene oxide under green conditions. researchgate.net
Furthermore, enzymatic and biocatalytic routes are being investigated to achieve high enantioselectivity. Research into the enantioselective hydrolysis of related monoterpene esters using bacterial strains has shown potential for producing specific enantiomers. Cytochrome P450 monooxygenases are also being engineered to catalyze selective hydroxylation, which could be applied to the synthesis of perillyl alcohol derivatives. semanticscholar.org The total synthesis of related natural products has been achieved using (R)-perillyl alcohol as a starting material, highlighting the importance of efficient access to these chiral building blocks.
Future efforts will likely focus on optimizing these green and biocatalytic methods to improve yields and selectivity, making the synthesis of (4R)-Perillyl Phenyl Sulfoxide and its derivatives more scalable and environmentally friendly.
Discovery of New Biological Targets and Mechanisms
While the anticancer properties of perillyl alcohol are well-documented, the precise molecular targets and mechanisms of action of its derivatives, including this compound, are still under active investigation.
A significant area of research is the interaction of these compounds with cellular signaling pathways. For example, perillyl alcohol has been shown to inhibit Na/K-ATPase (NKA), an enzyme often overexpressed in glioblastoma cells. nih.govresearchgate.net This inhibition can trigger signaling cascades involving c-Jun N-terminal Kinase (JNK) and p38, leading to apoptosis in cancer cells. nih.govresearchgate.net The involvement of the NKA-Src complex in this process has also been suggested. nih.gov
Recent studies have also pointed towards ferroptosis, a form of iron-dependent cell death, as a potential mechanism. Perillaldehyde, a related monoterpenoid, has been identified as a novel ferroptosis inducer in acute myeloid leukemia cells by causing lipid peroxidation and depleting glutathione. unife.it
The promiscuity of enzymes like CYP4B1, which can metabolize a wide range of compounds including terpenoids, suggests that the metabolic fate of this compound could influence its biological activity. mdpi.com Understanding these metabolic pathways is crucial for identifying all active metabolites and their respective targets. Future research will likely employ advanced techniques to elucidate the complex interplay between these compounds and various cellular components.
Design and Synthesis of Advanced Analogues with Enhanced Selectivity
To improve the therapeutic index of this compound, researchers are designing and synthesizing novel analogues with enhanced selectivity for cancer cells over normal cells. This involves modifying the core structure to optimize its interaction with specific biological targets.
One strategy is the creation of hybrid molecules that combine the perillyl moiety with other pharmacologically active scaffolds. For instance, novel perillyl-dihydropyrimidinone hybrids have been synthesized and shown to have antiproliferative activity against various cancer cell lines, including ovarian, melanoma, and glioma, while showing selectivity against normal keratinocytes. researchgate.net
Another approach involves creating ester analogues. A series of thirteen esters analogous to piplartine, a natural product with trypanocidal activity, were prepared and evaluated. mdpi.com One of these analogues, which incorporates a perillyl group, was included in the study to explore how different structural modifications impact biological activity. mdpi.com
The development of these advanced analogues is guided by structure-activity relationship (SAR) studies, which aim to identify the key chemical features responsible for potency and selectivity. The use of greener solvents and synthetic methods, such as ionic liquids and organic carbonates, is also becoming more prevalent in the synthesis of these new compounds. nih.govrsc.org
Development of Research Tools and Probes based on this compound Structure
The unique structure of this compound can be leveraged to create chemical probes and research tools for studying biological processes. These tools can help in identifying new biological targets and elucidating mechanisms of action.
By attaching reporter groups, such as fluorescent tags or biotin, to the this compound scaffold, researchers can visualize its distribution within cells and identify its binding partners. This approach is crucial for target deconvolution, the process of identifying the specific molecules that a drug interacts with to produce its biological effect.
Furthermore, derivatives of this compound can be used in the development of organocatalysts and as building blocks in the synthesis of complex molecules. nih.gov For example, organosilanes, which can be synthesized from derivatives of related compounds, are important for creating selective C-C bonds. nih.gov
The development of these research tools will not only advance our understanding of this compound's own biology but will also provide valuable reagents for broader chemical biology and drug discovery efforts.
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound.
By analyzing how this compound affects gene expression, protein levels, and metabolic profiles, researchers can identify the key pathways and networks that are perturbed. This systems-level view can reveal novel mechanisms of action and potential biomarkers for predicting treatment response.
The integration of multi-omics data can be used to reconstruct signaling networks and identify key regulatory nodes. nih.gov For example, combining transcriptomics and proteomics data can help to understand the interplay between different signaling pathways, such as the brassinosteroid and TORC pathways in plants, which could provide a model for similar studies in human cells. nih.gov The use of advanced data analysis techniques and computational modeling is essential for interpreting these large and complex datasets. mdpi.comuq.edu.au
Future research in this area will likely involve the use of single-cell multi-omics to dissect the heterogeneity of cellular responses and to identify rare cell populations that may be particularly sensitive or resistant to this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4R)-Perillyl Phenyl Sulfoxide with high enantiomeric purity?
- Methodology : Utilize catalytic oxidation of the corresponding sulfide using chiral catalysts (e.g., ε-Keggin polyoxometalate frameworks) under controlled conditions. For enantiomeric purification, employ column chromatography on silica gel followed by repeated recrystallization . Monitor reaction progress via GC analysis with 5% phenyl columns to ensure selectivity .
Q. How should this compound be safely handled and stored to prevent decomposition?
- Guidelines :
- Storage : Keep in tightly sealed glass containers under inert gas (e.g., argon) at 2–10°C to avoid light-induced degradation .
- Handling : Use local exhaust ventilation, chemical-resistant gloves (JIS T 8116), and protective eyewear. Avoid contact with strong oxidizers to prevent hazardous reactions .
Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
- Approach :
- X-ray Diffraction (XRD) : Resolve crystal structures to confirm stereochemistry .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives).
- GC-MS : Pair with 5% phenyl columns for purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using this compound in oxidation studies?
- Troubleshooting :
- Reaction Conditions : Standardize parameters (temperature, solvent, catalyst loading). For example, in Fe(III)/sulfite systems, maintain pH 3–5 and sulfite:Fe(III) molar ratios of 1:1 to optimize Fe(IV) detection .
- Probe Assays : Use methyl phenyl sulfoxide (PMSO) as a mechanistic probe to quantify reactive intermediates (e.g., Fe(IV)) and validate yield discrepancies .
Q. What role does this compound play in detecting high-valent iron species in advanced oxidation processes?
- Mechanistic Insight :
- In Fe(III)/sulfite systems, this compound oxidizes to its sulfone derivative, confirming Fe(IV) formation. Quantify sulfone yield via LC-MS to correlate with Fe(IV) activity .
- Kinetic Modeling : Simulate reaction pathways to distinguish between sulfate radical (SO₄•⁻) and Fe(IV) contributions .
Q. How can the stereoselectivity of glycosidation reactions be enhanced using sulfoxide-based promoters?
- Strategy :
- Glycosyl Donors : Employ glycosyl phenyl sulfoxide derivatives with stereodirecting substituents (e.g., ortho-ester groups) to control α/β anomer ratios .
- Promoters : Use triflic anhydride or Lewis acids to activate sulfoxide leaving groups, ensuring stereochemical fidelity .
Q. What experimental parameters are critical in optimizing the photocatalytic activity of this compound for DNA cleavage?
- Design Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
